![molecular formula C11H17NO3 B1437059 tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 860265-67-4](/img/structure/B1437059.png)
tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is primarily used in the synthesis of other complex molecules .
Mode of Action
The mode of action of N-Boc-2-azabicyclo[2.2.1]heptan-7-one involves its use as a building block in the synthesis of other complex molecules . It is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Biochemical Pathways
As a synthetic intermediate, it is primarily involved in the construction of other complex molecules .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
As a synthetic intermediate, its primary role is in the synthesis of other complex molecules .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Biological Activity
tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound notable for its unique structure and potential biological activities. This compound, with a molecular formula of CHNO and a molecular weight of approximately 211.26 g/mol, has garnered attention in medicinal chemistry, particularly in the synthesis of tropane alkaloids and as a reactant for developing various biological agents.
The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological targets. The oxo group at the 7-position and the tert-butyl ester at the 2-position enhance its reactivity and solubility in polar solvents, making it suitable for further derivatization and functionalization in biological applications .
Synthesis and Derivatives
Research indicates that this compound serves as a precursor for synthesizing CCR3 antagonists , which are of interest in treating conditions like asthma and allergic responses . The synthesis typically involves multi-step organic reactions, allowing for the production of various derivatives that exhibit distinct biological properties.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
Compound Name | CAS Number | Similarity | Unique Features |
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Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 198835-06-2 | 0.95 | Different oxo position |
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate | 879687-92-0 | 0.93 | Isoindole structure |
Tert-butyl 3-acetylpiperidine-1-carboxylate | 858643-92-2 | 0.93 | Piperidine ring |
This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of this compound .
Tropane Alkaloid Synthesis
In studies focused on the synthesis of tropane alkaloids, this compound has been utilized as a key intermediate. These alkaloids have been shown to possess significant pharmacological properties, including anticholinergic effects, which are beneficial in treating various neurological disorders.
Zebrafish Model Studies
Recent research using zebrafish models has investigated the developmental effects of compounds related to tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane. The findings suggest that these compounds can influence genetic expression and developmental pathways, providing insights into their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how can reaction conditions be optimized?
The synthesis often involves bicyclic amine intermediates and functionalization via carbamate protection. For example, a thiourea derivative reaction with a bicyclic amine in chloroform (0.25 M concentration) at room temperature yielded an 80% product after column chromatography (SiO₂, hexane:EtOAc = 75:25) . Radical cyclization strategies using Bu₃SnH-mediated α-acylamino radical generation have also been employed for analogous azabicyclic systems, emphasizing the need for precise control of radical intermediates . Optimization may involve adjusting solvent polarity, temperature, and catalyst loading.
Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard. For example, a related compound (tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) was characterized in space group P2₁ with cell parameters a = 6.0710 Å, b = 9.3703 Å, c = 9.3002 Å, and β = 100.013°, confirming the bicyclic framework and carbonyl orientations . NMR (¹H/¹³C) is critical for stereochemical assignment: coupling constants (e.g., J = 10.25 Hz in ¹H NMR) and NOESY correlations help resolve endo/exo configurations .
Q. What methods are recommended for assessing purity and isolating enantiomerically pure forms?
- Purity : HPLC (≥97% purity, as per Certificates of Analysis) and ¹H NMR integration of impurity peaks .
- Enantiomeric Separation : Chiral column chromatography or derivatization with chiral auxiliaries. For example, tert-butyl endo/exo-5-amino derivatives were isolated using stereospecific protecting groups .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic framework influence reactivity in downstream applications?
The endo/exo configuration impacts hydrogen-bonding interactions and steric accessibility. In tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, the endo isomer exhibits higher solubility in polar solvents due to exposed amino groups, while the exo form shows greater stability in hydrophobic environments . Computational studies (e.g., DFT) can predict stereoelectronic effects on nucleophilic attack at the carbonyl group .
Q. What mechanistic insights explain the formation of azabicyclo[2.2.1]heptane derivatives via radical cyclization?
Radical translocation reactions involve homolytic cleavage of C–Br bonds (e.g., in α-bromoamide precursors), generating α-acylamino radicals that undergo 5-exo cyclization. Bu₃SnH acts as a chain-transfer agent, stabilizing radicals and enabling ring closure to form the bicyclic core. Side reactions (e.g., dimerization) are minimized by maintaining low concentrations of radical intermediates .
Q. How can computational modeling guide the design of derivatives for targeted biological activity?
Molecular docking and dynamics simulations predict binding affinity to biological targets (e.g., enzymes). For example, similarity scoring (0.82–0.96) between this compound and related bicyclic lactams suggests conserved interactions with protease active sites . QSAR models can optimize substituents on the bicyclic scaffold for improved pharmacokinetics .
Q. How should researchers address discrepancies in reported crystallographic or spectroscopic data?
- Validation : Cross-check experimental data (e.g., NMR chemical shifts, melting points) against published values. For example, the crystal structure of a related compound (C₁₀H₁₅NO₄) was validated using R₁ = 0.052 and wR₂ = 0.102 refinement metrics .
- Reproducibility : Replicate synthesis under standardized conditions and compare COA metrics (e.g., ≥97% purity thresholds) .
Q. What role does this compound play in the synthesis of bioactive molecules or drug candidates?
It serves as a rigid scaffold for peptidomimetics and protease inhibitors. For instance, nitro- and amino-pyridyl derivatives (e.g., tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) are intermediates in kinase inhibitor development . The bicyclic structure enforces conformational restraint, enhancing target selectivity .
Properties
IUPAC Name |
tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(12)9(7)13/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBZZSVXPMUYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171850 | |
Record name | 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860265-67-4 | |
Record name | 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860265-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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